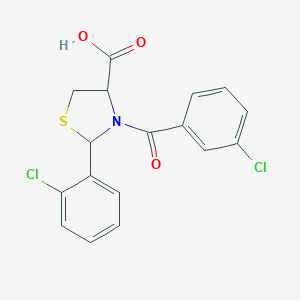![molecular formula C11H13Cl2NO3S B259197 4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine](/img/structure/B259197.png)
4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine, also known as DCB-M, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is synthesized through a multi-step process and has been extensively studied for its potential applications in various fields.
作用機序
The mechanism of action of 4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and division. This inhibition leads to the suppression of cancer cell growth and the control of insect pest populations.
Biochemical and Physiological Effects
4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the control of insect pest populations, and the synthesis of novel materials with unique properties. However, further studies are needed to fully understand the biochemical and physiological effects of 4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine.
実験室実験の利点と制限
One of the main advantages of using 4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one of the main limitations of using 4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine in lab experiments is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for the study of 4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine, including the optimization of the synthesis method for higher yield and purity, the further investigation of its mechanism of action, and the exploration of its potential applications in other fields, such as materials science and biotechnology. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine and its potential toxicity.
Conclusion
In conclusion, 4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. The synthesis method of 4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine has been optimized for high yield and purity, and it has been extensively studied for its potential applications in various fields. The mechanism of action of 4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine is not fully understood, and further studies are needed to fully understand its biochemical and physiological effects and potential toxicity. The future directions for the study of 4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine include the optimization of the synthesis method, further investigation of its mechanism of action, and exploration of its potential applications in other fields.
合成法
The synthesis of 4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine involves a multi-step process that includes the reaction of morpholine with 2,4-dichlorobenzyl chloride, followed by the reaction with sodium hydrosulfite to form the final product. This synthesis method has been optimized for high yield and purity and has been used in various research studies.
科学的研究の応用
4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells. In agriculture, 4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine has been studied for its potential use as a pesticide due to its ability to control the growth of certain insect pests. In materials science, 4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine has been studied for its potential use in the synthesis of novel materials with unique properties.
特性
製品名 |
4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine |
|---|---|
分子式 |
C11H13Cl2NO3S |
分子量 |
310.2 g/mol |
IUPAC名 |
4-[(2,4-dichlorophenyl)methylsulfonyl]morpholine |
InChI |
InChI=1S/C11H13Cl2NO3S/c12-10-2-1-9(11(13)7-10)8-18(15,16)14-3-5-17-6-4-14/h1-2,7H,3-6,8H2 |
InChIキー |
BJYZDPYXLGLVBN-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
C1COCCN1S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Amino-3-ethyl-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259119.png)
![3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one](/img/structure/B259128.png)
![[4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone](/img/structure/B259129.png)
![ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B259130.png)
![N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide](/img/structure/B259132.png)
![2-[(4'-methyl[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B259133.png)
![3a,6a-dimethyl-N-phenylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B259134.png)

![Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B259139.png)
![Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B259140.png)
![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(2-isopropyl-phenoxy)-acetamide](/img/structure/B259143.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B259146.png)
